4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14930514
InChI: InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H12Cl2N2OS
Molecular Weight: 351.2 g/mol

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC14930514

Molecular Formula: C16H12Cl2N2OS

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C16H12Cl2N2OS
Molecular Weight 351.2 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,20)
Standard InChI Key SDXMXTUBQHOBML-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Characterization and Molecular Properties

Core Thiazole Architecture

The compound features a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-amine group (-NH2) at position 2 serves as a key pharmacophore, enabling hydrogen bonding with biological targets . Substitutions at positions 4 and N significantly modulate its electronic and steric properties:

  • Position 4: A 3,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms, enhancing electrophilicity and membrane permeability .

  • N-position: A 2-methoxyphenyl group contributes electron-donating effects via the methoxy (-OCH3) substituent, improving solubility and influencing binding affinity .

Table 1: Comparative Structural Features of Selected Thiazol-2-Amines

Compound NameR<sub>4</sub> SubstituentN-SubstituentMolecular WeightKey Properties
4-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine3,4-Dichlorophenyl2-Methoxyphenyl365.27High lipophilicity, moderate solubility
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 4-Methoxyphenyl2,4-Dimethoxyphenyl341.38Enhanced solubility, tubulin inhibition
4-(2,4-Dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine2,4-Dichlorophenyl2-Methoxyphenylmethyl365.27Steric hindrance, unknown bioactivity

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

While no explicit synthesis is documented for this compound, analogous thiazol-2-amines are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas. For example, reacting 3,4-dichlorophenacyl bromide with N-(2-methoxyphenyl)thiourea in ethanol under reflux yields the thiazole core .

  • Post-Functionalization: Suzuki-Miyaura coupling could introduce aryl groups post-thiazole formation, though this requires palladium catalysis and optimized conditions .

Industrial-Scale Challenges

Scale-up faces hurdles such as:

  • Purification: Recrystallization from ethanol/water mixtures may be necessary due to the compound’s moderate solubility.

  • Chlorine Stability: Dehalogenation under high-temperature conditions necessitates inert atmospheres during synthesis .

Physicochemical and Spectroscopic Profile

Predicted Properties

  • Melting Point: Estimated 190–210°C (analogous to 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, mp 204–208°C) .

  • LogP: ~3.9 (calculated via ChemDraw), indicating high lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: <1 mg/mL in aqueous buffers; improved in DMSO or ethanol .

Spectroscopic Signatures

  • IR: N-H stretch (~3350 cm⁻¹), C-Cl stretches (750–550 cm⁻¹), and thiazole ring vibrations (1600–1450 cm⁻¹) .

  • <sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and amine proton (δ 5.2 ppm, broad) .

Molecular Docking and Target Prediction

Tubulin Binding Hypothesis

AutoDock simulations of analog 10s revealed hydrogen bonds with Tyrβ202 and Valβ238 residues at the colchicine site . The query compound’s dichlorophenyl group may occupy a hydrophobic pocket near Leuβ248, while the methoxyphenyl forms π-π interactions with Pheβ265 .

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